Dimensionality Control in Cadmium Coordination Polymers: 3D Network vs. 1D Chains
Under identical hydrothermal synthesis conditions, the 5-methylisophthalate ligand (mip) induces a 3-dimensional, non-interpenetrated pcu network structure, whereas the 5-hydroxy (hip) and 5-methoxy (meoip) analogs result only in 1-dimensional chain structures [1]. This demonstrates that the methyl substituent provides a unique steric and electronic environment that promotes higher-order connectivity. This topological difference is directly attributable to the ligand substituent and is critical for applications requiring porous frameworks.
| Evidence Dimension | Coordination polymer dimensionality |
|---|---|
| Target Compound Data | 3-dimensional (3D) 6-connected 4^12 6^3 pcu network |
| Comparator Or Baseline | 5-hydroxyisophthalate (hip): 1D chain; 5-methoxyisophthalate (meoip): 1D chain |
| Quantified Difference | 3D network versus 1D chain structures |
| Conditions | Hydrothermal reaction of Cd(NO3)2, 5-substituted isophthalic acid, and 3-pyridylisonicotinamide (3-pina) in aqueous base. |
Why This Matters
For researchers designing porous coordination polymers or metal-organic frameworks (MOFs), the 5-methyl substituent is non-negotiable for achieving the higher dimensionality and pore architectures required for gas storage, separation, or sensing.
- [1] Wilson, J. A., et al. (2015). Substituent-induced effects on dimensionality in cadmium isophthalate coordination polymers containing 3-pyridylisonicotinamide. Journal of Molecular Structure, 1094, 161-168. View Source
